molecular formula C4H2BrFN2O2S B2637463 5-Bromopyrimidine-2-sulfonyl fluoride CAS No. 2172554-28-6

5-Bromopyrimidine-2-sulfonyl fluoride

Cat. No.: B2637463
CAS No.: 2172554-28-6
M. Wt: 241.03
InChI Key: GDJLFMUPNSQZNK-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. The presence of bromine and sulfonyl fluoride groups in its structure makes it a versatile compound in various chemical reactions and applications .

Scientific Research Applications

5-Bromopyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Radiation-generated secondary electrons can induce resonance processes in a target molecule and fragment it via different pathways . For 5-bromopyrimidine, two primary channels for the electron induced C–Br bond cleavage have been identified: the highest vibrational resonance on vertical potential energy curve via a tunneling mechanism, and auto-dissociation along repulsive relaxed potential energy curve .

Safety and Hazards

According to the Classification and Labelling Inventory from the European Chemicals Agency (ECHA), 5-bromopyrimidine-2-sulfonyl fluoride has been classified as Acute Tox. 4 H302, Skin Corr. 1B H314, and STOT SE 3 H335 (Respiratory tract irritation) (inhalation) . Personal protective equipment/face protection should be worn when handling this compound .

Future Directions

Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This suggests that 5-Bromopyrimidine-2-sulfonyl fluoride and similar compounds may have potential applications in these fields.

Preparation Methods

The synthesis of 5-Bromopyrimidine-2-sulfonyl fluoride typically involves the introduction of bromine and sulfonyl fluoride groups into the pyrimidine ring. One common method involves the bromination of pyrimidine followed by sulfonylation using appropriate reagents. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the process .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

5-Bromopyrimidine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

5-Bromopyrimidine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can influence the compound’s behavior in various chemical and biological contexts .

Properties

IUPAC Name

5-bromopyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLFMUPNSQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172554-28-6
Record name 5-bromopyrimidine-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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